N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide
Description
N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group, a phenyl group, and a pyridin-3-ylmethyl group attached to a butanamide backbone
Properties
IUPAC Name |
N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(17-7-3-2-4-8-17)12-19(22)21(18-9-10-18)14-16-6-5-11-20-13-16/h2-8,11,13,15,18H,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLHLQOYWLQGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CN=CC=C1)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the reaction of pyridine with a suitable alkylating agent to form the pyridin-3-ylmethyl group.
Formation of the Butanamide Backbone: The final step involves the reaction of the intermediate compounds with butanoyl chloride to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-phenyl-N-(pyridin-2-ylmethyl)butanamide
- N-cyclopropyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
- N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)pentanamide
Uniqueness
N-cyclopropyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is unique due to its specific structural features, such as the position of the pyridin-3-ylmethyl group and the presence of the cyclopropyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
